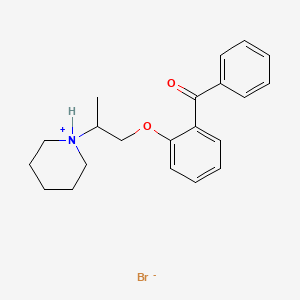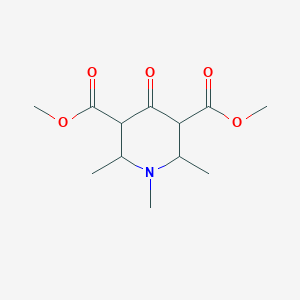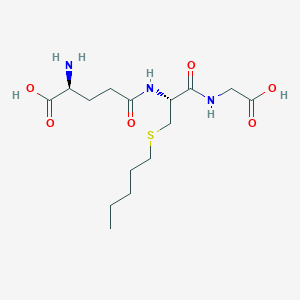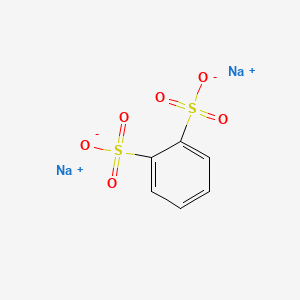
4-amino-3,5-bis(4-cyanophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3,5-bis(4-cyanophenyl)benzonitrile is an organic compound with a complex structure, characterized by the presence of amino and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-bis(4-cyanophenyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with aniline in the presence of a catalyst to form the intermediate product, which is then further reacted with another equivalent of 4-cyanobenzaldehyde under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-amino-3,5-bis(4-cyanophenyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-amino-3,5-bis(4-cyanophenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism by which 4-amino-3,5-bis(4-cyanophenyl)benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A simpler analog with similar functional groups but a less complex structure.
4-Cyanoaniline: Another related compound with a single nitrile group and an amino group.
Uniqueness
4-amino-3,5-bis(4-cyanophenyl)benzonitrile is unique due to its multi-functional nature, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its complex structure also makes it a valuable intermediate in the synthesis of more advanced compounds .
Properties
Molecular Formula |
C21H12N4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-amino-3,5-bis(4-cyanophenyl)benzonitrile |
InChI |
InChI=1S/C21H12N4/c22-11-14-1-5-17(6-2-14)19-9-16(13-24)10-20(21(19)25)18-7-3-15(12-23)4-8-18/h1-10H,25H2 |
InChI Key |
HBBNRTDTWJFEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2N)C3=CC=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)

